molecular formula C17H16N4O2 B7548745 N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Cat. No. B7548745
M. Wt: 308.33 g/mol
InChI Key: HAZSFGFQCNGMKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, also known as AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor modulator, is a chemical compound that has been widely studied for its potential applications in neuroscience research. It is a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes.

Mechanism of Action

N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide receptor modulators bind to a specific site on the N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide receptor, known as the modulatory site, and enhance the activity of the receptor by increasing the affinity of the receptor for glutamate, the natural ligand of the receptor. This leads to an increase in the strength of synaptic transmission and enhances the plasticity of synapses.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide receptor modulators have been shown to enhance synaptic plasticity and improve learning and memory processes in animal models. They have also been shown to have neuroprotective effects and to enhance neuronal survival in various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide receptor modulators in lab experiments is their ability to selectively enhance the activity of the N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide receptor, without affecting other glutamate receptors. This allows for more specific and targeted research on the role of the N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide receptor in various neurological processes. However, one limitation of using N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide receptor modulators is their potential toxicity and off-target effects, which need to be carefully monitored and controlled in lab experiments.

Future Directions

There are several potential future directions for research on N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide receptor modulators. One direction is to further investigate their potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study their role in synaptic plasticity and learning and memory processes in more detail, and to explore their potential applications in enhancing cognitive function. Additionally, future research could focus on developing more selective and potent N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide receptor modulators, with fewer off-target effects and improved pharmacokinetic properties.

Synthesis Methods

The synthesis of N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide involves several steps, starting from the reaction of 2-bromo-5-methylpyridine with 2-aminopyrrole to form 1-methyl-1H-pyrrolo[2,3-b]pyridine. This intermediate is then reacted with 4-acetylaniline to form the target compound.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide receptor modulators have been extensively studied in neuroscience research for their potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. They have also been studied for their role in learning and memory processes and synaptic plasticity.

properties

IUPAC Name

N-(4-acetamidophenyl)-1-methylpyrrolo[2,3-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-11(22)19-12-5-7-13(8-6-12)20-17(23)15-10-21(2)16-14(15)4-3-9-18-16/h3-10H,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZSFGFQCNGMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(C3=C2C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Acetamidophenyl)-1-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxamide

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